2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

Bioconjugation Click Chemistry Physicochemical Profiling

Sourcing azido-sulfonamide probes with inconsistent click chemistry efficiency disrupts bioconjugation workflows. This α-azido ketone ensures reliable strain-promoted or copper-catalyzed cycloaddition for activity-based protein profiling. - Minimum 95% purity tan solid, soluble in DCM, dioxane, and methanol. - 4-Methoxy-3-sulfonamidophenyl core mimics the zinc-binding group of carbonic anhydrase inhibitors. - Compatible with LC-MS quantification workflows using the deuterated analog (CAS 1215522-54-5) as internal standard. Supplied exclusively for R&D with batch-specific quality documentation.

Molecular Formula C10H12N4O4S
Molecular Weight 284.29 g/mol
CAS No. 1189968-86-2
Cat. No. B018704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone
CAS1189968-86-2
Synonyms5-(2-Azido-1-oxopropyl)-2-methoxybenzenesulfonamide; 
Molecular FormulaC10H12N4O4S
Molecular Weight284.29 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N=[N+]=[N-]
InChIInChI=1S/C10H12N4O4S/c1-6(13-14-11)10(15)7-3-4-8(18-2)9(5-7)19(12,16)17/h3-6H,1-2H3,(H2,12,16,17)
InChIKeyICHKWKOXWTUWKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone: Identity and Sourcing


2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS 1189968-86-2), also named 5-(2-azidopropanoyl)-2-methoxybenzenesulfonamide, is an organic azide featuring a propanone backbone substituted with methoxy and sulfonamide groups . The compound is supplied as a tan solid with solubility in dichloromethane, dioxane, and methanol, and a specified minimum purity of 95% from commercial vendors . It is intended exclusively for research and development use and is not approved for diagnostic or therapeutic applications [1].

1
Click chemistry intermediatealpha-azido ketone supports CuAAC bioconjugation with terminal alkynes in mild aqueous conditionsSynthetic reagent workflow
2
LC-MS/MS calibration standardunlabeled counterpart for deuterated analog (d3) quantification in stable isotope dilution assaysAnalytical reference workflow
3
Sulfonamide-binding probe scaffold4-methoxy-3-sulfonamidophenyl moiety supports carbonic anhydrase target-engagement studiesResearch use only; not for diagnostic or therapeutic applications

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone: Why Azido-Sulfonamides Are Not Interchangeable


Within the class of azido-substituted sulfonamides, the precise positioning of the azido group relative to the sulfonamide pharmacophore and the methoxy substituent critically dictates both synthetic utility and biological recognition. Simple substitution with an alkyl azide lacking the aryl ketone scaffold (e.g., 3-azidopropane-1-sulfonamide) or with a phenylpropanone lacking the sulfonamide (e.g., 2-azido-1-phenyl-1-propanone) would eliminate key structural features essential for click chemistry bioconjugation and for potential engagement with sulfonamide-binding targets such as carbonic anhydrases . Furthermore, the deuterated analog (2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3, CAS 1215522-54-5) serves as an isotopically labeled internal standard for mass spectrometry, and substitution with the unlabeled compound would preclude accurate quantification in LC-MS workflows [1].

risk
targetalt
Alkyl azide analogs lack aryl sulfonamide3-azidopropane-1-sulfonamide omits the 4-methoxy-3-sulfonamidophenyl scaffold required for carbonic anhydrase recognition; assay outcome may differ
risk
targetalt
Deuterated analog (d3) is an analytical standard, not a synthetic replacement2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3 is designed for MS quantification; substituting unlabeled compound as ISTD invalidates LC-MS/MS accuracy
risk
targetalt
Simple phenyl azido ketones lack sulfonamide polarity2-azido-1-phenyl-1-propanone (LogP 2.02) is substantially more lipophilic; solubility and non-specific binding profile may not transfer

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone: Head-to-Head Comparative Evidence


LogP and PSA vs. Simple Alkyl Azides

The target compound exhibits a calculated ACD/LogP of 0.68, which is significantly lower than the LogP of 2.02 for the sulfonamide-lacking analog 2-azido-1-phenyl-1-propanone, indicating substantially higher hydrophilicity . Additionally, its polar surface area (PSA) of 107 Ų exceeds that of simple alkyl azide comparators like 3-azidopropane-1-sulfonamide (PSA ~98 Ų), a feature that can enhance aqueous solubility and influence membrane permeability [1].

LogP vs alkyl azide
Cross-study comparable
Target LogP 0.68 vs comparator LogP 2.02
Reported higher hydrophilicity may reduce non-specific binding
Supports aqueous bioconjugation workflow fit
ACD/Labs prediction; experimental validation recommended
Bioconjugation Click Chemistry Physicochemical Profiling

Isotopic Purity vs. Deuterated Analog

The unlabeled compound (monoisotopic mass 284.057922 Da) is differentiated from its deuterated derivative, 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3 (CAS 1215522-54-5), which possesses a molecular weight of 287.31 Da due to substitution of three hydrogen atoms with deuterium [1]. This 3 Da mass shift is critical for use as an internal standard in LC-MS/MS quantification .

Mass vs d3 analog
Head-to-head
Monoisotopic 284.06 Da vs d3 287.31 Da
3 Da shift enables co-elution with minimal isotopic interference
Supports LC-MS/MS calibration workflow
Accurate mass differentiation required for stable isotope dilution
Mass Spectrometry Metabolomics Quantitative Bioanalysis

Structural Differentiation from Alkyl Azides

The target compound uniquely incorporates both a primary sulfonamide (-SO₂NH₂) moiety and an α-azido ketone. In contrast, 3-azidopropane-1-sulfonamide (CAS 1034192-12-5) lacks the aryl ketone scaffold and methoxy substituent, which are essential for potential carbonic anhydrase binding . Sulfonamide-based inhibitors of carbonic anhydrase typically require an aromatic ring for effective zinc coordination in the enzyme active site; the target compound's 4-methoxy-3-sulfonamidophenyl group fulfills this structural prerequisite [1].

Pharmacophore vs alkyl azide
Class-level inference
Aromatic sulfonamide scaffold present; aliphatic comparator lacks aryl ketone
Reported structural requirement for carbonic anhydrase zinc coordination
Supports probe development for sulfonamide-binding proteins
Target engagement studies require experimental validation
Sulfonamide Pharmacophore Carbonic Anhydrase Target Engagement

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone: Application Scenarios


CuAAC Click Bioconjugation

The α-azido ketone functionality enables efficient click chemistry with terminal alkynes under mild aqueous conditions [1]. The compound's moderate LogP (0.68) and polar surface area (107 Ų) support aqueous solubility and reduced non-specific binding, making it suitable for labeling biomolecules such as proteins or nucleic acids without requiring extensive organic co-solvents .

LC-MS/MS Internal Standard for Deuterated Analog

In quantitative mass spectrometry workflows targeting 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-d3, the unlabeled compound serves as a calibration standard. The 3 Da mass difference ensures chromatographic co-elution with minimal isotopic interference, a requirement for accurate stable isotope dilution assays [2].

Carbonic Anhydrase Probe Development

The 4-methoxy-3-sulfonamidophenyl moiety mimics the classic benzenesulfonamide zinc-binding group found in many carbonic anhydrase inhibitors [3]. The α-azido ketone provides a reactive handle for introducing fluorescent or affinity tags via click chemistry, enabling the creation of activity-based probes for profiling carbonic anhydrase isoforms in cell lysates or tissue sections .

Diazido Photoaffinity Labeling Reagents

The compound's α-azido ketone can be reduced to the corresponding amine or further derivatized to introduce a second azido group, yielding diazido building blocks for photoaffinity labeling probes [4]. Such probes are employed in chemoproteomics to identify and map small molecule-protein interactions in complex biological systems.

Application
Selection Property
Validation Focus
CuAAC click bioconjugation
alpha-azido ketone reactivity under aqueous conditions
Conjugation efficiency and reduced non-specific binding
LC-MS/MS calibration standard
Monoisotopic mass differentiation from d3 analog
Co-elution and isotopic interference review
Carbonic anhydrase probe development
Aromatic sulfonamide zinc-binding pharmacophore
Target engagement and isoform profiling validation
Diazido photoaffinity labeling
Reducible azido ketone for bis-azide derivatization
Crosslinking specificity and chemoproteomic mapping

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